molecular formula C8H11F3N2O B14257978 2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one CAS No. 468743-27-3

2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one

Cat. No.: B14257978
CAS No.: 468743-27-3
M. Wt: 208.18 g/mol
InChI Key: OPCVQBLBQQEMOM-UHFFFAOYSA-N
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Description

2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The presence of the tert-butyl and trifluoromethyl groups in this compound enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone in the presence of a base. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butyl and trifluoromethyl groups into the pyrazolone framework . This method offers advantages in terms of reaction control, safety, and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The tert-butyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The presence of the tert-butyl and trifluoromethyl groups enhances its binding affinity and specificity, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one is unique due to the presence of both tert-butyl and trifluoromethyl groups, which enhance its stability, reactivity, and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and industrial applications.

Properties

CAS No.

468743-27-3

Molecular Formula

C8H11F3N2O

Molecular Weight

208.18 g/mol

IUPAC Name

2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C8H11F3N2O/c1-7(2,3)13-6(14)4-5(12-13)8(9,10)11/h4H2,1-3H3

InChI Key

OPCVQBLBQQEMOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)CC(=N1)C(F)(F)F

Origin of Product

United States

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